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Compound Name: 4,4'-Dimethoxychalcone

Cat. No.: B7767094 Get Quote

4,4'-Dimethoxychalcone vs. Resveratrol: A
Comparative Guide to Anti-Aging Pathways
For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two noteworthy compounds in the

field of aging research: 4,4'-Dimethoxychalcone (DMC) and Resveratrol. Moving beyond

superficial overviews, we will dissect their mechanisms of action on critical anti-aging

pathways, supported by experimental data and detailed protocols to empower your own

investigations.

Introduction: The Quest for Healthy Aging
The aging process is a complex interplay of genetic, environmental, and lifestyle factors,

leading to a progressive decline in physiological function and an increased susceptibility to

age-related diseases. At the molecular level, several key pathways have been identified as

central regulators of lifespan and healthspan. These include pathways involved in cellular

housekeeping (autophagy), energy sensing (AMPK), and stress resistance (sirtuins). This

guide will explore how DMC and resveratrol, two distinct natural compounds, modulate these

pathways, offering different strategies for potential therapeutic intervention.

At a Glance: Key Differences and Mechanisms
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Feature
4,4'-Dimethoxychalcone
(DMC)

Resveratrol

Primary Mechanism Induction of autophagy
Multi-pathway modulator

(SIRT1, AMPK)

Autophagy Induction

TORC1-independent, GATA

transcription factor-

dependent[1][2]

Primarily AMPK-dependent[3]

[4]

SIRT1 Activation
Not a primary reported

mechanism

Widely reported, though the

directness of activation is

debated[5][6][7][8][9][10][11]

[12]

AMPK Activation
Not a primary reported

mechanism

Well-established activator[3][5]

[13][14][15]

Senolytic Activity

Selectively eliminates

senescent cells via

ferritinophagy-induced

ferroptosis[16]

Can induce senescence in

some cancer cells[17]

Source
Found in the plant Angelica

keiskei koidzumi (Ashitaba)[1]

Found in grapes, red wine, and

other plants[18]

Deep Dive into a Core Anti-Aging Pathway:
Autophagy
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles

and proteins, a process that declines with age. Enhancing autophagy is a key strategy for

promoting longevity.

4,4'-Dimethoxychalcone: A Potent, TORC1-Independent
Autophagy Inducer
DMC has emerged as a robust inducer of autophagy, a key contributor to its pro-longevity

effects observed in yeast, worms, and flies.[1][19] Critically, DMC's mechanism is distinct from
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many other known autophagy inducers. It operates independently of the master metabolic

regulator, TORC1 (Target of Rapamycin Complex 1). Instead, DMC's pro-autophagic action is

dependent on the inhibition of specific GATA transcription factors.[1][2] This unique mechanism

suggests that DMC could be effective in contexts where TORC1-dependent pathways are

dysregulated.

Furthermore, DMC has been shown to induce autophagy in vivo, offering protection against

myocardial ischemia in mice.[1][20]

Resveratrol: AMPK-Mediated Autophagy
Resveratrol also promotes autophagy, but primarily through the activation of AMP-activated

protein kinase (AMPK).[3][4] AMPK, a cellular energy sensor, can initiate autophagy to restore

energy homeostasis. Resveratrol's activation of AMPK leads to the inhibition of mTOR, a key

component of TORC1, thereby triggering the autophagic process.[4][14][18] This AMPK-

dependent autophagy is crucial for resveratrol's neuroprotective effects in the context of

ischemic brain injury.[3]

Visualizing the Divergent Autophagy Induction
Pathways
The following diagrams illustrate the distinct mechanisms by which DMC and Resveratrol

induce autophagy.

The Sirtuin Connection: A Point of Divergence
Sirtuins, particularly SIRT1, are a class of NAD+-dependent deacetylases that play a crucial

role in cellular stress responses, metabolism, and aging.

Resveratrol: The Famous, yet Complex, SIRT1 Activator
Resveratrol is renowned for its ability to activate SIRT1, an effect believed to mimic some of the

benefits of caloric restriction.[7][18] SIRT1 activation by resveratrol has been linked to improved

mitochondrial function, reduced inflammation, and enhanced cellular antioxidant capacity

through the deacetylation of various substrates, including PGC-1α and FOXO proteins.[17][21]

[22]
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However, the scientific community has debated the precise mechanism of SIRT1 activation by

resveratrol. Some studies suggest it is an indirect effect, potentially mediated by an increase in

NAD+ levels via AMPK activation.[5][8] Others have shown that resveratrol's activation of

SIRT1 can be substrate-dependent and may require the presence of a fluorophore in in vitro

assays, raising questions about its direct physiological relevance.[6][11][12] Despite these

nuances, the body of evidence points to a significant role for SIRT1 in mediating many of

resveratrol's beneficial effects.[17][22]

4,4'-Dimethoxychalcone: A Different Path
Currently, there is a lack of substantial evidence to suggest that DMC directly activates SIRT1

as a primary mechanism of its anti-aging effects. Its pro-longevity actions are more robustly

linked to the induction of autophagy. This highlights a key mechanistic difference between the

two compounds.

The Role of AMPK in Anti-Aging
AMPK is a critical energy sensor that is activated in response to low cellular energy levels. Its

activation triggers a cascade of events aimed at restoring energy balance, including the

promotion of catabolic processes like autophagy and the inhibition of anabolic processes.

Resveratrol: A Consistent AMPK Activator
Resveratrol is a well-documented activator of AMPK in various cell types, including neurons.[3]

[13] This activation can occur through multiple mechanisms, including an increase in cytosolic

calcium levels and, at higher concentrations, by increasing AMP levels.[5][14][15] The

activation of AMPK by resveratrol is essential for many of its downstream effects, such as

mitochondrial biogenesis and its neuroprotective properties.[13]

4,4'-Dimethoxychalcone: An Alternative Mechanism
Similar to its relationship with SIRT1, direct activation of AMPK is not a primary reported

mechanism for DMC. While some chalcone derivatives have been shown to activate AMPK,

this has not been established as the main driver of DMC's anti-aging effects.[23][24]

Experimental Protocols for Your Research
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To facilitate further research and validation, we provide detailed, step-by-step protocols for key

assays relevant to the study of these compounds.

Experimental Workflow: Assessing Cellular Senescence
Protocol: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay identifies senescent cells, which express β-galactosidase activity at pH 6.0.[25][26]

[27]

Rationale: The acidic environment of the lysosome in senescent cells allows for the detection

of β-galactosidase activity at a suboptimal pH (6.0), which is not detectable in presenescent,

quiescent, or immortal cells.

Methodology:

Cell Preparation: Plate cells in a 6-well plate and induce senescence as required (e.g., by

ionizing radiation or replicative exhaustion).[28] Treat with your compound of interest

(DMC or resveratrol) for the desired duration.

Washing: Gently aspirate the culture medium and wash the cells twice with 1X Phosphate-

Buffered Saline (PBS).[25][26]

Fixation: Add 1 mL of 1X Fixing Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in

PBS) to each well and incubate for 10-15 minutes at room temperature.[28]

Washing: Remove the fixing solution and wash the cells three times with 1X PBS.[25]

Staining: Add 1 mL of freshly prepared Staining Solution (containing X-gal, potassium

ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer at pH 6.0) to

each well.

Incubation: Incubate the plate at 37°C without CO2 for 4 to 16 hours. Protect from light.

Check for the development of a blue color periodically.[26]

Visualization and Quantification: Remove the staining solution, overlay with PBS, and view

the cells under a light microscope. Count the number of blue-stained cells and the total
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number of cells in several random fields to determine the percentage of senescent cells.

[26]

Experimental Workflow: Measuring SIRT1 Activity
Protocol: Fluorogenic SIRT1 Activity Assay

This in vitro assay measures the deacetylase activity of purified SIRT1 enzyme.[29][30][31][32]

Rationale: The assay utilizes a synthetic peptide substrate containing an acetylated lysine

residue and a quenched fluorophore. Upon deacetylation by SIRT1, a developing enzyme in

the kit cleaves the peptide, releasing the fluorophore and generating a measurable

fluorescent signal that is directly proportional to SIRT1 activity.

Methodology:

Reagent Preparation: Prepare assay buffer, a solution of recombinant human SIRT1,

NAD+, and the fluorogenic SIRT1 substrate according to the manufacturer's instructions

(e.g., Cayman Chemical's SIRT1 Direct Fluorescent Screening Assay Kit or Sigma-

Aldrich's SIRT1 Assay Kit).[29][31]

Reaction Setup: In a 96-well plate, add the assay buffer, NAD+, and the test compound

(DMC or resveratrol) or vehicle control.

Enzyme Addition: Add the diluted SIRT1 enzyme to all wells except for the "no enzyme"

blank.

Reaction Initiation: Initiate the reaction by adding the SIRT1 substrate solution to all wells.

[29]

First Incubation: Cover the plate and incubate on a shaker for 45 minutes at room

temperature to allow for deacetylation.[29]

Development: Add the developer solution to each well. This solution contains an enzyme

that specifically cleaves the deacetylated substrate.[30]

Second Incubation: Cover the plate and incubate on a shaker for 30 minutes at room

temperature to allow for the release of the fluorophore.[29]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.cellbiolabs.com/sites/default/files/CBA-230-cellular-senescence-assay.pdf
https://cdn.caymanchem.com/cdn/insert/10010401.pdf
https://www.sigmaaldrich.com/TW/zh/product/sigma/cs1040
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/329/297/cs1040bul.pdf
https://bpsbioscience.com/media/wysiwyg/Biochemical_Assay_Kits/50081_1.pdf
https://cdn.caymanchem.com/cdn/insert/10010401.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/329/297/cs1040bul.pdf
https://cdn.caymanchem.com/cdn/insert/10010401.pdf
https://cdn.caymanchem.com/cdn/insert/10010401.pdf
https://www.sigmaaldrich.com/TW/zh/product/sigma/cs1040
https://cdn.caymanchem.com/cdn/insert/10010401.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescence Reading: Read the plate using a fluorometer with an excitation wavelength

of 350-360 nm and an emission wavelength of 450-465 nm.[29]

Data Analysis: Subtract the background fluorescence (wells without SIRT1) from all

readings. Calculate the percent activation or inhibition of SIRT1 activity relative to the

vehicle control.

Conclusion and Future Directions
Both 4,4'-Dimethoxychalcone and resveratrol present compelling, yet distinct, avenues for

anti-aging research.

Resveratrol acts as a broad-spectrum modulator, influencing multiple key pathways including

SIRT1 and AMPK. Its complexity, particularly regarding the directness of SIRT1 activation,

warrants further investigation to fully harness its therapeutic potential.

4,4'-Dimethoxychalcone offers a more targeted approach, primarily through the potent,

TORC1-independent induction of autophagy and its novel senolytic activity via ferritinophagy.

This unique mechanism of action makes it a particularly interesting candidate for further

development, especially in age-related conditions characterized by impaired autophagy.

Future comparative studies should aim to directly assess these two compounds head-to-head

in various in vitro and in vivo models of aging. Such research will be invaluable in elucidating

the contexts in which each compound may offer the most significant therapeutic benefit,

ultimately advancing the development of interventions for promoting healthy aging.

References
Park, S. J., Ahmad, F., Philp, A., Baar, K., Williams, T., Luo, H., Ke, H., Reznick, R. M., Cui,
L., & Min, J. (2012). Resveratrol stimulates AMP kinase activity in neurons. PNAS.
Park, D., Jeong, H., Lee, M. N., Koh, A., Kwon, O., & Min, K. J. (2017).
National Institutes of Health. (2025).
Official journal of the American Society for Experimental NeuroTherapeutics, Inc. (2016).
Resveratrol Activates Neuronal Autophagy Through AMPK in the Ischemic Brain. PubMed.
MDPI. (n.d.).
Aging-US. (n.d.).
MDPI. (2025).
Bentham Science. (n.d.).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://cdn.caymanchem.com/cdn/insert/10010401.pdf
https://www.benchchem.com/product/b7767094?utm_src=pdf-body
https://www.benchchem.com/product/b7767094?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kleszcz, R., Sokołowska, M., & Taciak, B. (n.d.). Mechanisms of SIRT1 activation by
resveratrol.
Cell Biolabs, Inc. (n.d.). Cellular Senescence Assay Kit (SA-β-gal Staining).
Cell Biolabs, Inc. (n.d.). Cellular Senescence Assay Kit (SA-β-gal Staining).
Healthspan. (2024). Resveratrol and Aging: A Comprehensive Review of Longevity Claims
and Scientific Findings.
International Natural Product Sciences Taskforce. (n.d.). The flavonoid 4,4′-
dimethoxychalcone promotes autophagy-dependent longevity across species.
Vingtdeux, V., Giliberto, L., Zhao, H., Chandakkar, P., Wu, Q., Simon, J. E., Janle, E. M.,
Lobo, J., Ferruzzi, M. G., Davies, P., & Marambaud, P. (2010). AMP-activated protein kinase
signaling activation by resveratrol modulates amyloid-beta peptide metabolism. The Journal
of biological chemistry.
Gertz, M., Nguyen, G. T., Fischer, F., Suenkel, B., Schlicker, C., Fränzel, B., Tomaschewski,
J., Aladini, F., Becker, C., Wolters, D., & Steegborn, C. (2012).
Kaeberlein, M., McDonagh, T., Heltweg, B., Hixon, J., Westman, E. A., Kim, S. D., Hill, J. A.,
Lazar, M. A., & Williams, C. R. (2005). Mechanism of human SIRT1 activation by resveratrol.
The Journal of biological chemistry.
Pacholec, M., Bleasdale, J. E., Chrunyk, B., Cunningham, D., Flynn, D., Garofalo, R. S.,
Gonder, D., Gu, W., Hoth, L. R., & Hubbard, B. (2010). Mechanism of Human SIRT1
Activation by Resveratrol.
Carmona-Gutierrez, D., Zimmermann, A., Kainz, K., Pietrocola, F., Chen, G., Maglioni, S.,
Schiavi, A., Nah, J., Mertel, S., & Beuschel, C. B. (2019). The flavonoid 4,4′-
dimethoxychalcone promotes autophagy-dependent longevity across species.
Park, D., Jeong, H., Lee, M. N., Koh, A., Kwon, O., & Min, K. J. (2017).
MDPI. (n.d.).
ResearchGate. (n.d.). 4,4′-dimethoxychalcone promotes autophagy and cardioprotection in
mice.
Encyclopedia.pub. (2023). In Vitro Models for Anti-Aging Efficacy Assessment.
Liu, Y., Zhang, Y., Liu, Y., Wang, Y., Zhang, Y., & Dong, H. (2024).
Carmona-Gutierrez, D., Zimmermann, A., Kainz, K., Pietrocola, F., Kroemer, G., & Madeo, F.
(2019). 4,4'Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-
dependent and -independent effects. Autophagy.
Sigma-Aldrich. (n.d.). Cellular Senescence Assay Kit.
National Institutes of Health. (n.d.). Measurement of Sirtuin Enzyme Activity Using a
Substrate-Agnostic Fluorometric Nicotinamide Assay.
Cayman Chemical. (n.d.). SIRT1 Direct Fluorescent Screening Assay Kit.
Sigma-Aldrich. (n.d.). SIRT1 Assay Kit.
Sigma-Aldrich. (n.d.). SIRT1 Assay Kit (CS1040) - Technical Bulletin.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit.
National Institutes of Health. (2017). Techniques to Induce and Quantify Cellular
Senescence. PMC.
ResearchGate. (n.d.). In Vitro Models for Anti-Aging Efficacy Assessment.
Abcam. (2020). ab253387 Cellular Senescence Assay Kit.
Taylor & Francis eBooks. (n.d.). Anti-Aging Drug Discovery in Experimental Gerontological
Studies.
Wiley Online Library. (2025).
ChemMedChem. (2025).
Fiorani, M., Strona, G., Antonini, S., & Cantoni, O. (2009). The resveratrol analogue 4,4'-
dihydroxy-trans-stilbene inhibits cell proliferation with higher efficiency but different
mechanism from resveratrol. Molecular nutrition & food research.
Frontiers. (n.d.).
National Institutes of Health. (2020).
IRIS UniPA. (2022). Experimental Procedures of Accelerated Aging and Evaluation of
Effectiveness of Nanostructured Products for the Protection of Vo.
National Institutes of Health. (n.d.).
National Institutes of Health. (n.d.).
National Institutes of Health. (2022).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. inpst.net [inpst.net]

2. 4,4'Dimethoxychalcone: a natural flavonoid that promotes health through autophagy-
dependent and -independent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Resveratrol Activates Neuronal Autophagy Through AMPK in the Ischemic Brain - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Mechanisms of Aging and the Preventive Effects of Resveratrol on Age-Related Diseases
[mdpi.com]

5. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent:
Lessons from Basic Research for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b7767094?utm_src=pdf-custom-synthesis
https://inpst.net/the-flavonoid-44-dimethoxychalcone-promotes-autophagy-dependent-longevity-across-species/
https://pubmed.ncbi.nlm.nih.gov/31248332/
https://pubmed.ncbi.nlm.nih.gov/31248332/
https://pubmed.ncbi.nlm.nih.gov/31667715/
https://pubmed.ncbi.nlm.nih.gov/31667715/
https://www.mdpi.com/1420-3049/25/20/4649
https://www.mdpi.com/1420-3049/25/20/4649
https://pubmed.ncbi.nlm.nih.gov/28708087/
https://pubmed.ncbi.nlm.nih.gov/28708087/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]

7. Resveratrol: An Antiaging Drug with Potential Therapeutic Applications in Treating
Diseases - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. gethealthspan.com [gethealthspan.com]

10. A molecular mechanism for direct sirtuin activation by resveratrol - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Mechanism of human SIRT1 activation by resveratrol - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. pnas.org [pnas.org]

14. AMP-activated protein kinase signaling activation by resveratrol modulates amyloid-beta
peptide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

15. [PDF] Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type
Dependent: Lessons from Basic Research for Clinical Application | Semantic Scholar
[semanticscholar.org]

16. Flavonoid 4,4'-dimethoxychalcone selectively eliminates senescent cells via activating
ferritinophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Targeting aging pathways with natural compounds: a review of curcumin,
epigallocatechin gallate, thymoquinone, and resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. The flavonoid 4,4′-dimethoxychalcone promotes autophagy-dependent longevity across
species [ideas.repec.org]

20. researchgate.net [researchgate.net]

21. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]

22. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

23. researchgate.net [researchgate.net]

24. AMPK Activation by 2'-Hydroxy-2,4,5-Trimethoxychalcone Derivatives in Podocyte Cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

25. search.cosmobio.co.jp [search.cosmobio.co.jp]

26. cellbiolabs.com [cellbiolabs.com]

27. abcam.com [abcam.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.aging-us.com/article/100542/text
https://pmc.ncbi.nlm.nih.gov/articles/PMC3978542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3978542/
https://www.researchgate.net/figure/Mechanisms-of-SIRT1-activation-by-resveratrol-An-indirect-mechanism-of-SIRT1-activation_fig2_275412889
https://www.gethealthspan.com/research/article/resveratrol-aging-longevity-review
https://pubmed.ncbi.nlm.nih.gov/23185430/
https://pubmed.ncbi.nlm.nih.gov/23185430/
https://pubmed.ncbi.nlm.nih.gov/15749705/
https://pubmed.ncbi.nlm.nih.gov/15749705/
https://www.researchgate.net/publication/7983892_Mechanism_of_Human_SIRT1_Activation_by_Resveratrol
https://www.pnas.org/doi/10.1073/pnas.0610068104
https://pubmed.ncbi.nlm.nih.gov/20080969/
https://pubmed.ncbi.nlm.nih.gov/20080969/
https://www.semanticscholar.org/paper/Resveratrol-Induced-AMP-Activated-Protein-Kinase-Is-Lan-Weikel/c058e0789c4362c366b2972ce6d6ed12cde99908
https://www.semanticscholar.org/paper/Resveratrol-Induced-AMP-Activated-Protein-Kinase-Is-Lan-Weikel/c058e0789c4362c366b2972ce6d6ed12cde99908
https://www.semanticscholar.org/paper/Resveratrol-Induced-AMP-Activated-Protein-Kinase-Is-Lan-Weikel/c058e0789c4362c366b2972ce6d6ed12cde99908
https://pubmed.ncbi.nlm.nih.gov/38176315/
https://pubmed.ncbi.nlm.nih.gov/38176315/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12225039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12225039/
https://www.researchgate.net/publication/346264134_Mechanisms_of_Aging_and_the_Preventive_Effects_of_Resveratrol_on_Age-Related_Diseases
https://ideas.repec.org/a/nat/natcom/v10y2019i1d10.1038_s41467-019-08555-w.html
https://ideas.repec.org/a/nat/natcom/v10y2019i1d10.1038_s41467-019-08555-w.html
https://www.researchgate.net/figure/4-4-dimethoxychalcone-promotes-autophagy-and-cardioprotection-in-mice-a-b-Autophagy_fig3_331215633
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01225/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7426493/
https://www.researchgate.net/publication/392068214_AMPK_Activation_by_2'-Hydroxy-245-Trimethoxychalcone_Derivatives_in_Podocyte_Cells
https://pubmed.ncbi.nlm.nih.gov/40411518/
https://pubmed.ncbi.nlm.nih.gov/40411518/
https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/CBL_/CBA230.20090820.pdf
https://www.cellbiolabs.com/sites/default/files/CBA-230-cellular-senescence-assay.pdf
https://www.abcam.com/en-us/products/unavailable/cellular-senescence-assay-kit-ab253387
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


28. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

29. cdn.caymanchem.com [cdn.caymanchem.com]

30. SIRT1 检测试剂盒 sufficient for 100 assays | Sigma-Aldrich [sigmaaldrich.com]

31. sigmaaldrich.com [sigmaaldrich.com]

32. bpsbioscience.com [bpsbioscience.com]

To cite this document: BenchChem. [4,4'-Dimethoxychalcone versus resveratrol: a
comparative study on anti-aging pathways]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7767094#4-4-dimethoxychalcone-versus-resveratrol-
a-comparative-study-on-anti-aging-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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